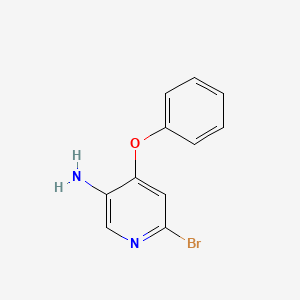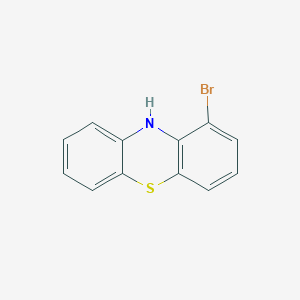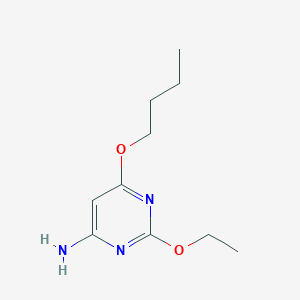
6-Butoxy-2-ethoxy-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE typically involves the following steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction for a methoxylation reaction.
Industrial Production Methods: The industrial production of 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE involves optimizing the above synthetic routes to ensure high yield and purity while minimizing waste and environmental impact. This often includes the use of advanced techniques such as continuous flow reactors and green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with cellular signaling pathways by modulating receptor activity. The exact mechanism depends on the specific application and context .
Comparaison Avec Des Composés Similaires
- 2-Amino-4,6-dimethoxypyrimidine
- 2-Chloro-4,6-dimethoxypyrimidine
- 2-Amino-6-phenylpyrimidine
Comparison: 6-BUTOXY-2-ETHOXYPYRIMIDIN-4-AMINE is unique due to its specific substituents (butoxy and ethoxy groups) at positions 2 and 6, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H17N3O2 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
6-butoxy-2-ethoxypyrimidin-4-amine |
InChI |
InChI=1S/C10H17N3O2/c1-3-5-6-15-9-7-8(11)12-10(13-9)14-4-2/h7H,3-6H2,1-2H3,(H2,11,12,13) |
Clé InChI |
WZPOVBCAEGRBRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=NC(=NC(=C1)N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


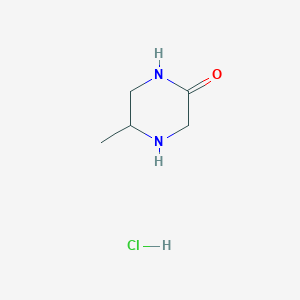
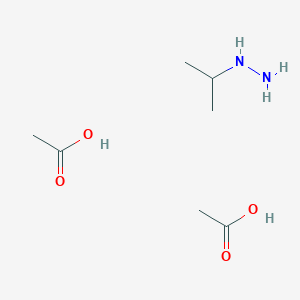
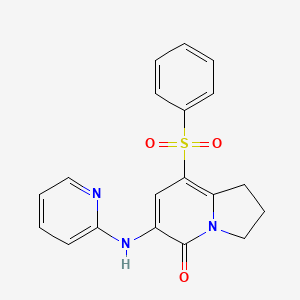



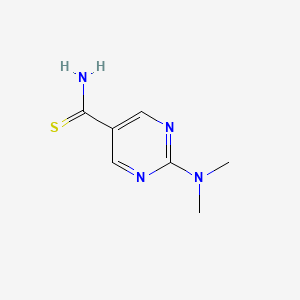

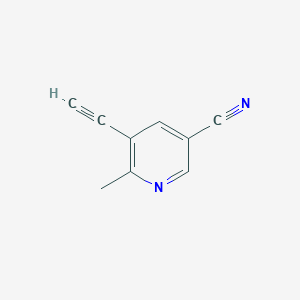
![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)

